molecular formula C13H19NO6 B6262445 2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2012948-41-1

2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B6262445
CAS No.: 2012948-41-1
M. Wt: 285.3
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Description

2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[34]octane-2,8-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with methyl iodide under basic conditions to introduce the methyl group at the 8-position . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
  • tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

2-tert-butyl 8-methyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups in the spirocyclic structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

2012948-41-1

Molecular Formula

C13H19NO6

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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